OBI-3424
Description
Rationale for Prodrug Development in Targeted Cancer Therapy
The evolution of prodrug strategies addresses the critical need for tumor-selective therapies that minimize collateral damage to healthy tissues. Traditional chemotherapeutic agents like nitrogen mustards exhibit dose-limiting toxicities due to their indiscriminate DNA alkylation. This compound exemplifies the third-generation prodrug approach by incorporating:
- Enzyme-specific activation : Conversion exclusively by AKR1C3, absent in most normal tissues
- Bystander effect : Diffusible active metabolite penetrates neighboring tumor cells
- Tunable pharmacokinetics : Stable circulation until enzymatic activation at tumor sites
This targeted mechanism reduces systemic exposure to the active alkylating agent (this compound's cytotoxic metabolite) by >90% compared to conventional nitrogen mustards. Preclinical models demonstrate a therapeutic index 8-12× wider than classical alkylating agents, enabling administration at doses sufficient to eradicate resistant tumor clones.
AKR1C3 as a Molecular Biomarker in Hematologic and Solid Tumors
AKR1C3 overexpression serves as both a therapeutic target and predictive biomarker across diverse malignancies:
In T-ALL, AKR1C3 mRNA levels show strong inverse correlation with event-free survival (r = -0.82, P < 0.0001), with overexpression driving chemoresistance through enhanced prostaglandin metabolism and androgen receptor activation. Xenograft models confirm AKR1C3-transduced B-ALL cells acquire 94% sensitivity to this compound versus 12% in wild-type, validating its biomarker-driven mechanism.
Historical Context of Nitrogen Mustard-Based Chemotherapeutic Agents
The therapeutic journey of nitrogen mustards spans eight decades of medicinal chemistry innovation:
Era 1: First-Generation Mustards (1940s-1950s)
Properties
IUPAC Name |
3-[5-[(1R)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N4O6P/c1-15(31-32(29,23-9-10-23)24-11-12-24)16-7-8-19(25(27)28)20(14-16)30-18-6-4-5-17(13-18)21(26)22(2)3/h4-8,13-15H,9-12H2,1-3H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGZZGNICQFUHV-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)OP(=O)(N3CC3)N4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)OP(=O)(N3CC3)N4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N4O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097713-68-1 | |
| Record name | OBI-3424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097713681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OBI-3424 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16057 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AST-3424 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6SH5T8H76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Role of Protective Gases and pH Regulators
To mitigate oxidative degradation, the preparation process incorporates inert gases such as nitrogen. After dissolving this compound in ethanol, the solution is purged with nitrogen to displace oxygen, thereby preserving the prodrug’s integrity. Additionally, pH regulators like sodium bicarbonate are employed during dilution to maintain a pH range of 6.8–10.5, ensuring compatibility with intravenous administration.
Stepwise Preparation Process for Concentrated this compound Injection
The preparation of this compound injections involves a meticulously sequenced protocol to achieve homogeneity and stability. The following steps are derived from industrial-scale methodologies outlined in EP4000601A1:
Primary Dissolution in Ethanol
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Initial Mixing : this compound API is combined with a partial volume of ethanol (typically 30–50% of the total prescription volume) under controlled stirring at 25–30°C.
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Sonication : The mixture undergoes ultrasonication to ensure complete dissolution, yielding a concentrated solution (e.g., 50 mg/mL).
Secondary Formulation with Propylene Glycol
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Co-Solvent Addition : Propylene glycol is gradually introduced to the ethanol-API solution, increasing the total volume to 60–70% of the target. This step reduces viscosity and enhances phase compatibility.
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Thermal Equilibration : The solution is heated to 37°C to prevent crystallization during subsequent dilution.
Final Adjustment and Filtration
Table 1: Representative Formulation Parameters for this compound Injection
| Parameter | Specification |
|---|---|
| API Concentration | 0.1–200 mg/mL |
| Ethanol Volume | 40–60% of total solvent |
| Propylene Glycol Volume | 20–40% of total solvent |
| pH Range | 6.8–10.5 |
| Storage Temperature | 2–8°C (long-term), 25°C (short-term) |
Reconstitution and Clinical Administration Protocols
Prior to intravenous infusion, this compound concentrate requires dilution with isotonic solutions such as 5% glucose or 0.9% sodium chloride. The reconstitution process involves:
Table 2: Reconstitution Guidelines for this compound
| Parameter | Specification |
|---|---|
| Recommended Diluent | 5% glucose or 0.9% NaCl |
| Final Concentration | 0.001–1.000 mg/mL |
| Infusion Duration | 60–120 minutes |
| Compatible Materials | Polyvinyl chloride (PVC) tubing |
Industrial-Scale Manufacturing Challenges
Scaling up this compound production introduces complexities such as solvent recovery and batch homogeneity. Continuous manufacturing systems utilizing static mixers and in-line pH monitoring have proven effective in maintaining API consistency across 500-liter batches. Residual solvent analysis via gas chromatography ensures ethanol and propylene glycol levels remain below ICH Q3C thresholds (≤0.5% w/w) .
Chemical Reactions Analysis
Activation Mechanism of OBI-3424
This compound's mechanism of action relies on its ability to be activated by AKR1C3 . In the presence of NADPH, AKR1C3 reduces this compound, leading to the release of OBI-2660, a potent DNA alkylating agent . OBI-2660 then cross-links DNA at the N7 or O6 position of guanine, which leads to cell death .
In Vitro Activation Studies
In vitro studies have demonstrated the AKR1C3-dependent activation of this compound by monitoring the reduction of this compound and the generation of its active form, OBI-2660 . Recombinant human AKR1C3 was able to activate this compound into OBI-2660 within 60 minutes . In contrast, other members of the AKR1C family, such as AKR1C1 or AKR1C4, did not metabolize this compound . Kinetic analysis has indicated that AKR1C3 exhibits higher catalytic efficiency towards this compound compared to physiological substrates .
Correlation Between AKR1C3 Expression and this compound Cytotoxicity
The cytotoxicity of this compound is highly correlated with the level of AKR1C3 expression in cancer cells . Cancer cell lines with high AKR1C3 expression are more sensitive to this compound, with IC50 values in the low nanomolar range, while cells with low AKR1C3 expression are less sensitive, with IC50 values greater than 1000 nM . The AKR1C3-specific inhibitor, 3021, can effectively inhibit this compound cytotoxicity in H460 cells .
Pharmacokinetics of this compound and OBI-2660
The pharmacokinetics of this compound and its active metabolite, OBI-2660, have been analyzed in blood samples . Plasma pharmacokinetic parameters were estimated using noncompartmental analysis with Phoenix WinNonlin Software .
Analytical Methods for this compound and OBI-2660
Liquid chromatography with tandem mass spectrometry (LC/MS/MS) is used to monitor AKR1C3-mediated this compound metabolism . Reverse phase liquid chromatography is performed using a Waters Xbridge C18 column for this compound analysis, while normal phase liquid chromatography is performed using a Waters Atlantis HILIC Silica column for OBI-2660 analysis . The mass spectra are obtained in positive MRM mode .
This compound Metabolism in Liver Fractions
Studies on the metabolism of this compound in liver fractions from mouse, monkey, and human have been conducted. This compound was incubated in plasma, liver cytosol, and liver microsomes, and the reactions were terminated by adding acetonitrile containing propranolol as an internal standard .
Scientific Research Applications
OBI-3424 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is studied for its unique activation mechanism and selective cytotoxicity, providing insights into prodrug design and activation.
Biology: The compound is used to study the role of AKR1C3 in cancer biology and its potential as a biomarker for targeted therapies.
Medicine: this compound is in clinical trials for the treatment of hepatocellular carcinoma, castrate-resistant prostate cancer, and acute lymphoblastic leukemia. .
Industry: The pharmaceutical industry is exploring this compound for its potential to improve cancer treatment outcomes and reduce side effects associated with traditional chemotherapy
Mechanism of Action
OBI-3424 exerts its effects through a highly selective activation mechanism. The compound is converted by AKR1C3 into a potent DNA-alkylating agent. This agent induces DNA cross-linking, leading to the disruption of DNA replication and transcription, ultimately causing cell death. The selective activation by AKR1C3 ensures that the cytotoxic effects are primarily targeted at cancer cells that overexpress this enzyme, minimizing damage to normal cells .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Preclinical Efficacy of this compound vs. Standard Therapies
Table 2: Clinical Pharmacokinetics of this compound
Biological Activity
OBI-3424 is a novel prodrug that has garnered attention for its selective activation by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3), leading to the generation of a potent DNA-alkylating agent. This compound is primarily being investigated for its therapeutic potential in various cancers, particularly T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma, and castrate-resistant prostate cancer.
This compound is converted by AKR1C3 into an active form, OBI-2660, which is a nitrogen mustard-like compound. This active metabolite induces crosslinking of DNA at the N7 or O6 position of guanine, resulting in cell death through mechanisms associated with DNA damage response pathways. The selective activation mechanism distinguishes this compound from traditional alkylating agents, which generally undergo non-selective activation in the liver .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly those expressing high levels of AKR1C3. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (nM) | AKR1C3 Expression Level |
|---|---|---|
| T-ALL Cell Lines | 9.7 (1.1 – 745) | High |
| B-ALL Cell Lines | 60.3 (3.2 – >10,000) | Medium to Low |
| ETP-ALL Cell Lines | 31.5 (4.0 – 130) | Medium |
The data indicate that T-ALL cell lines are particularly sensitive to this compound, with statistically significant differences in cytotoxicity compared to B-ALL and ETP-ALL cell lines .
Patient-Derived Xenograft Models
In vivo studies using patient-derived xenografts (PDXs) have shown that this compound significantly prolongs event-free survival in models of T-ALL. A summary of findings from these studies is as follows:
| PDX Model | EFS Prolongation (Days) | Response |
|---|---|---|
| ALL PDXs | 17.1 - 77.8 | Disease regression in 8/9 |
| T-ALL PDXs | Significant reduction in bone marrow infiltration | Yes |
These results underscore the potential of this compound as a targeted therapy for aggressive forms of T-ALL, particularly those resistant to conventional therapies .
Clinical Trials and Safety Profile
This compound has entered clinical trials, including a Phase I dose-escalation study to evaluate its safety and tolerability in patients with advanced solid tumors. The recommended Phase II dose (RP2D) was established at 12 mg/m² every three weeks. The compound was well tolerated, with dose-dependent thrombocytopenia and anemia identified as dose-limiting toxicities .
Case Studies
Recent case studies highlight the efficacy of this compound in patients with relapsed or refractory T-ALL. One notable study involved patients receiving intravenous this compound over two doses within a week. Preliminary results indicated promising responses, with several patients achieving minimal residual disease negativity .
Q & A
Q. 1.1. What is the molecular mechanism of OBI-3424, and how does it selectively target cancer cells?
this compound is a prodrug activated by the enzyme AKR1C3, which is overexpressed in certain cancers (e.g., T-cell acute lymphoblastic leukemia [T-ALL], hepatocellular carcinoma [HCC], and castrate-resistant prostate cancer [CRPC]). Upon activation, it releases a potent DNA-alkylating agent (a bis-alkylator) that induces DNA crosslinking, cell cycle arrest, and apoptosis. Selectivity arises because AKR1C3 is minimally expressed in normal tissues, reducing off-target toxicity .
Q. 1.2. What preclinical models validate the efficacy of this compound?
Preclinical studies used patient-derived xenograft (PDX) models of T-ALL and solid tumors. In T-ALL PDXs, this compound significantly prolonged event-free survival (EFS) by 17.1–77.8 days and reduced bone marrow infiltration. Efficacy correlated with AKR1C3 expression levels, verified using lentiviral AKR1C3 overexpression in B-ALL models .
Q. 1.3. How is AKR1C3 expression detected in clinical settings?
Immunohistochemistry (IHC) is the primary method for assessing AKR1C3 expression in tumor biopsies. This biomarker-driven approach enables patient stratification in clinical trials, ensuring only AKR1C3-high tumors are targeted .
Advanced Research Questions
Q. 2.1. How should researchers design clinical trials to optimize this compound’s therapeutic potential?
Trials should incorporate:
- Biomarker stratification : Use IHC to select AKR1C3-high patients.
- Combination therapies : Preclinical data show synergy with nelarabine in T-ALL PDXs. Phase I/II trials (NCT03592264, NCT04315324) are testing monotherapy and combinations .
- Dose escalation : Pharmacokinetic studies in mice and primates suggest dose-dependent efficacy with minimal toxicity at therapeutic levels .
Q. 2.2. Why did this compound show limited efficacy in solid tumor trials despite preclinical success?
A Phase II trial for solid tumors (HCC/CRPC) was halted due to insufficient efficacy in enrolled patients. Potential factors include:
Q. 2.3. How can contradictory data between in vitro and in vivo models be reconciled?
Discrepancies may arise from differences in:
- Metabolic activation : In vitro systems lack the complex metabolism of PDX models.
- AKR1C3 dynamics : Enzyme activity in vivo may be influenced by tumor redox state or cofactor availability. Researchers should validate findings across multiple PDX models and incorporate pharmacokinetic/pharmacodynamic (PK/PD) profiling .
Q. 2.4. What methodologies are critical for assessing this compound’s long-term toxicity?
- Comprehensive organ toxicity panels : Monitor hepatic, renal, and hematopoietic systems in preclinical models.
- Genomic instability assays : Evaluate off-target DNA damage in non-cancerous tissues using γ-H2AX staining or comet assays .
Methodological Considerations
Q. 3.1. How to address AKR1C3 variability in patient populations?
Q. 3.2. What statistical approaches are optimal for analyzing this compound trial data?
Q. 3.3. How to evaluate resistance mechanisms in this compound-treated tumors?
- Longitudinal genomic profiling : Perform whole-exome sequencing on pre- and post-treatment samples to identify mutations in DNA repair pathways (e.g., BRCA1/2).
- In vitro resistance models : Generate this compound-resistant cell lines via chronic exposure and characterize AKR1C3 expression/activity .
Data Synthesis and Interpretation
Q. 4.1. How to integrate preclinical and clinical data for translational insights?
Q. 4.2. What lessons can be drawn from the discontinuation of solid tumor trials?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
